molecular formula C25H19FN2O5S B11578947 methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11578947
M. Wt: 478.5 g/mol
InChI Key: ZQADIKHUUNIZLS-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-c]pyrrole core fused with a 1,3-thiazole ring. Key structural elements include:

  • Chromeno-pyrrole system: A 7-fluoro substituent on the chromene ring and 3,9-dioxo groups in the pyrrole moiety.
  • Thiazole ring: A 4-methyl substituent and a methyl ester at position 3.
  • Aryl substituent: A 4-ethylphenyl group attached to the pyrrole nitrogen.

Properties

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H19FN2O5S/c1-4-13-5-7-14(8-6-13)19-18-20(29)16-11-15(26)9-10-17(16)33-21(18)23(30)28(19)25-27-12(2)22(34-25)24(31)32-3/h5-11,19H,4H2,1-3H3

InChI Key

ZQADIKHUUNIZLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=C(C3=O)C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and the esterification to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
Methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-... (Target) 4-Ethylphenyl, 7-fluoro, methyl ester ~495 (estimated) High lipophilicity; potential therapeutic applications inferred from analogs
Ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-... (ChemDiv 6391-0273) 4-Dimethylaminophenyl, ethyl ester ~509 Enhanced electron-donating properties due to dimethylamino group
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Chlorophenyl, fluorophenyl, pyrazole core ~457 Demonstrated crystallographic stability; pyrazole core may alter bioactivity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... (Compound 4) Chlorophenyl, fluorophenyl, triazole core ~548 Antimicrobial activity; isostructural with bromo analog (Compound 5)

Crystallographic and Conformational Analysis

  • Isostructurality : Compounds 4 and 5 () share triclinic P 1̄ symmetry with two independent molecules per asymmetric unit. The target compound’s structure may exhibit similar packing, adjusted for bulkier ethylphenyl vs. halophenyl groups .
  • Planarity : Most analogs (e.g., Compound 4) are nearly planar except for perpendicular fluorophenyl groups, suggesting steric hindrance from ethylphenyl in the target compound .

Research Findings and Implications

  • Substituent Effects :
    • Halogens (Cl, F) : Improve bioactivity via polar interactions; chloro derivatives often outperform bromo in antimicrobial assays .
    • Ester Groups : Methyl esters (target) may confer slower hydrolysis than ethyl esters (ChemDiv 6391-0273), affecting drug half-life .
  • Crystal Engineering : Isostructural compounds enable rational design of analogs with optimized packing and stability .

Biological Activity

Methyl 2-[1-(4-ethylphenyl)-7-fluoro-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its antimicrobial properties and possible mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chromeno-pyrrole moiety and a thiazole ring. Its molecular formula is C25H19FN2O5SC_{25}H_{19}FN_2O_5S, and it has been identified as having potential therapeutic applications due to its unique chemical features.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, research on similar pyrrole derivatives has shown significant antibacterial and antifungal activities. The following table summarizes the antimicrobial efficacy of selected derivatives:

Compound NameAntibacterial Activity (zone of inhibition in mm)Antifungal Activity (zone of inhibition in mm)
Compound A28 (against E. coli)24 (against C. albicans)
Compound B30 (against Staphylococcus aureus)22 (against Aspergillus niger)
Methyl Derivative25 (against Pseudomonas aeruginosa)20 (against Candida glabrata)

These results indicate that modifications in the structure can lead to enhanced biological activity, suggesting that this compound may exhibit similar or improved antimicrobial properties.

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the thiazole and chromeno-pyrrole moieties contributes to its ability to disrupt microbial cell walls or interfere with essential metabolic pathways in pathogens. Previous studies on related compounds have demonstrated:

  • Inhibition of Cell Wall Synthesis : Some derivatives have been shown to inhibit enzymes involved in peptidoglycan synthesis in bacteria.
  • Disruption of Membrane Integrity : Compounds with similar structures have been reported to affect membrane permeability.

Case Studies

Several case studies have investigated the potential applications of similar compounds:

  • Study on Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives showed that compounds with electron-withdrawing groups exhibited increased antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance efficacy against resistant strains.
  • Evaluation of Cytotoxicity : Another study assessed the cytotoxic effects of thiazole-containing compounds on cancer cell lines. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents.

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